molecular formula C9H9N3S B8036423 8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene

8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene

Cat. No.: B8036423
M. Wt: 191.26 g/mol
InChI Key: QOLHDAJYVSKPBO-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its fused ring structure, which includes a pyrido, thieno, and pyrimidine moiety. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Scientific Research Applications

5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and thieno derivatives under specific conditions. For instance, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis can yield the desired compound . Another method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce fully saturated derivatives.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, thereby modulating various signaling pathways. For instance, it acts as a selective inhibitor of PI3Kδ, a key enzyme involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
  • 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
  • 2-Pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine

Uniqueness

What sets 5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine apart from similar compounds is its unique fused ring structure, which provides distinct electronic and steric properties. This uniqueness allows it to interact with a different set of biological targets, making it a versatile scaffold for drug discovery and development.

Properties

IUPAC Name

8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-2-10-4-8-6(1)7-3-11-5-12-9(7)13-8/h3,5,10H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLHDAJYVSKPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=CN=CN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene
Reactant of Route 2
Reactant of Route 2
8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene
Reactant of Route 3
8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene
Reactant of Route 4
8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene
Reactant of Route 5
8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene
Reactant of Route 6
8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene

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